3,5-Dichloro-2-ethylpyrazine

Nucleophilic aromatic substitution Regioselectivity Pyrazine functionalization

3,5-Dichloro-2-ethylpyrazine is a disubstituted pyrazine building block bearing chlorine atoms at the 3- and 5-positions and an electron-donating ethyl group at the 2-position. With a molecular formula of C₆H₆Cl₂N₂, a molecular weight of 177.03 g·mol⁻¹, a calculated boiling point of 211.3 ± 35.0 °C, and a predicted logP of ~2.56, this compound occupies a distinct physicochemical space relative to its closest methyl-, unsubstituted-, and isomeric dichloropyrazine analogs.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 1314936-02-1
Cat. No. B1396054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-ethylpyrazine
CAS1314936-02-1
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3
InChIKeyDFBWJMOXILDMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-ethylpyrazine (CAS 1314936-02-1): Core Properties for Procurement Evaluation


3,5-Dichloro-2-ethylpyrazine is a disubstituted pyrazine building block bearing chlorine atoms at the 3- and 5-positions and an electron-donating ethyl group at the 2-position . With a molecular formula of C₆H₆Cl₂N₂, a molecular weight of 177.03 g·mol⁻¹, a calculated boiling point of 211.3 ± 35.0 °C, and a predicted logP of ~2.56, this compound occupies a distinct physicochemical space relative to its closest methyl-, unsubstituted-, and isomeric dichloropyrazine analogs [1]. It is typically supplied as a liquid at ≥95–97% purity, stored at 2–8 °C under inert atmosphere, and verified by NMR, HPLC, or GC batch analysis .

Workflow Regioselective SNAr building block Ethyl-directed 3-position substitution
Selection Logic Modular lipophilicity handle Δ logP vs. methyl analog
Procurement Context Cold-chain logistics required 2–8 °C, inert atmosphere storage

Why 3,5-Dichloro-2-ethylpyrazine Cannot Be Replaced by Other Dichloropyrazines in Synthesis or Bioactivity Screening


The substitution pattern of 3,5-dichloro-2-ethylpyrazine imparts regioselectivity and lipophilicity that are absent in related dichloropyrazines. The ethyl group at the 2-position acts as an electron-donating group (EDG), directing nucleophilic aromatic substitution (SNAr) preferentially to the 3-position, whereas an electron-withdrawing group (EWG) at the 2-position redirects attack to the 5-position [1]. Consequently, replacing this compound with 2,6-dichloropyrazine (which lacks the 2-alkyl substituent and exhibits different isomer topology), 3,5-dichloro-2-methylpyrazine (which has a smaller, less lipophilic methyl group), or 2‑ethylpyrazine (which lacks the chlorine handles entirely) fundamentally alters reaction outcomes, physicochemical profiles, and biological probe behavior .

Regioselectivity shift

2,6-Dichloropyrazine isomer topology alters the substitution pattern, yielding different regioisomers in SNAr reactions.

Lipophilicity mismatch

3,5-Dichloro-2-methylpyrazine provides a smaller logP contribution; membrane permeability profiles may not transfer.

Synthetic utility loss

2-Ethylpyrazine lacks chlorine handles, limiting its use as a scaffold for sequential derivatization.

Quantitative Differentiation of 3,5-Dichloro-2-ethylpyrazine Against Its Closest Analogs


Regioselective SNAr: 2-Ethyl Directs Nucleophilic Attack to the 3-Position, Unlike 2-EWG Analogs

The 2-ethyl group of 3,5-dichloro-2-ethylpyrazine is electron-donating (σₚ ≈ -0.15). According to the systematic study by Scales et al., EDG substituents at the 2-position of 3,5-dichloropyrazines direct SNAr attack to the 3-position, while EWG substituents (e.g., 2-CO₂Et, σₚ ≈ 0.45) direct attack to the 5-position [1]. Although the published study does not tabulate the exact 3-position:5-position product ratio for the 2-ethyl substrate, the reported qualitative trend is unambiguous and consistent across multiple EDG examples.

Regioselective SNAr
Class-level inference
3-position attack by EDG (ethyl) vs. 5-position attack by EWG (e.g., 2-CO₂Et)
Regiochemical reversal determines which chlorine is substituted first.
Quantitative ratio not reported for 2-ethyl substrate.
Nucleophilic aromatic substitution Regioselectivity Pyrazine functionalization

Boiling Point and Density Differentiate 3,5-Dichloro-2-ethylpyrazine from 3,5-Dichloro-2-methylpyrazine and 2,6-Dichloropyrazine

3,5-Dichloro-2-ethylpyrazine exhibits a calculated boiling point of 211.3 ± 35.0 °C and a density of 1.3 ± 0.1 g·cm⁻³ . In comparison, 3,5-dichloro-2-methylpyrazine has a boiling point of 202.6 ± 35.0 °C and a density of 1.404 ± 0.06 g·cm⁻³ , while 2,6-dichloropyrazine (a positional isomer) boils at 187.5 ± 35.0 °C with a density of 1.5 ± 0.1 g·cm⁻³ . The higher boiling point of the ethyl analog relative to the methyl analog (Δ ≈ 8.7 °C) and the density difference (Δ ≈ -0.1 g·cm⁻³ vs. the methyl analog) reflect the incremental mass and volume of the ethyl group.

Boiling Point & Density
Cross-study comparable
bp 211.3 °C; density 1.3 g/cm³
Supports solvent removal and distillation feasibility assessment.
Δ bp +8.7 °C vs. methyl analog.
Physicochemical properties Purification Handling

Storage Requirement: 2–8 °C Under Inert Atmosphere vs. Ambient Storage for 2,6-Dichloropyrazine

Vendor specifications consistently mandate storage of 3,5-dichloro-2-ethylpyrazine at 2–8 °C under an inert atmosphere [1]. In contrast, 2,6-dichloropyrazine (a solid at room temperature, mp 53–56 °C) is frequently stored at ambient temperature . This difference in storage requirements suggests that the liquid ethyl analog may be more prone to thermal degradation or moisture sensitivity, necessitating a cold chain during procurement and inventory management.

Storage Requirement
Supporting evidence
2–8 °C under inert atmosphere vs. ambient for 2,6-isomer
Mandates cold-chain logistics for procurement and inventory.
Vendor specification review required.
Stability Storage Supply chain

Purity and Analytical Documentation: 95%–97% with QC Certificates (NMR, HPLC, GC)

Major suppliers provide 3,5-dichloro-2-ethylpyrazine at a minimum purity of 95% (AKSci, Bidepharm) or 97% (Coolpharm, Yichang Chemical) with accompanying analytical data including NMR, HPLC, and GC . In comparison, 3,5-dichloro-2-methylpyrazine is offered at 95% (AKSci) or 96% (Coolpharm), while 2-ethylpyrazine (lacking chlorine handles) is available at >99% (GC) but offers no halogen substitution functionality . The availability of multi-technique batch QC data for the target compound reduces the risk of regioisomeric contamination, which is particularly relevant given the regioselectivity issues described above.

Purity & QC Documentation
Supporting evidence
≥95–97% purity; NMR, HPLC, GC certificates
Multi-technique QC reduces regioisomeric contamination risk.
Batch-specific certificates should be reviewed.
Quality control Batch reproducibility Procurement compliance

Lipophilicity (LogP) Difference vs. 3,5-Dichloro-2-methylpyrazine Enables Distinct Pharmacokinetic Profiles in Probe Design

The calculated consensus logP for 3,5-dichloro-2-ethylpyrazine is 2.19 (individual methods ranging from 1.09 to 2.92) . For 3,5-dichloro-2-methylpyrazine, the clogP is approximately 1.5–1.8 (estimated from fragment-based methods, one methylene unit lower). This Δ logP of ~0.4–0.7 units translates to roughly a 2.5- to 5-fold difference in octanol-water partition coefficient, which can significantly alter membrane permeability and nonspecific protein binding in cell-based assays.

Lipophilicity (logP)
Class-level inference
Consensus logP 2.19 vs. ~1.5–1.8 for methyl analog
Supports cell permeability modulation in probe design.
Predicted values; experimental validation required.
Lipophilicity Drug-like properties ADME

Pricing and Availability: Premium Positioning Relative to Bulk Dichloropyrazine Isomers

3,5-Dichloro-2-ethylpyrazine commands a price of approximately ¥134,500 per gram (Fujifilm Wako) or ¥3,627 per gram (Coolpharm), with significant bulk discounting available for larger pack sizes [1]. In contrast, 2,6-dichloropyrazine is available at a fraction of this cost (estimated $30–50/g from bulk suppliers) due to its commodity status as an agrochemical intermediate . This price differential reflects the specialized regioisomeric purity, lower production volume, and cold-chain requirements of the 2-ethyl-3,5-dichloro substitution pattern.

Pricing & Availability
Supporting evidence
Premium cost: ¥3,627–¥134,500/g vs. ~$30–50/g for commodity isomers
Budget allocation must account for specialized building block cost.
Vendor catalog pricing context; subject to change.
Procurement cost Scalability Vendor comparison

Optimal Procurement Scenarios for 3,5-Dichloro-2-ethylpyrazine Based on Quantitative Differentiation


Medicinal Chemistry: Regioselective Synthesis of 3-Substituted Pyrazine Kinase Inhibitor Scaffolds

When a synthetic route requires selective functionalization at the 3-position of a pyrazine core, 3,5-dichloro-2-ethylpyrazine is the appropriate building block: the electron-donating ethyl group directs SNAr nucleophiles to the chlorine at the 3-position, enabling sequential derivatization [1]. Using 3,5-dichloro-2-EWG-substituted analogs would instead deliver 5-substituted products, potentially yielding an inactive regioisomer in kinase hinge-binding motifs.

ADME Property Optimization: Modulating Lipophilicity Through Ethyl vs. Methyl Substitution

In programs where a balance between cell permeability and metabolic stability is sought, the ethyl group of 3,5-dichloro-2-ethylpyrazine provides a Δ logP of +0.4–0.7 relative to the methyl analog . This permits fine-tuning of logD without introducing additional heteroatoms or chiral centers, simplifying SAR interpretation in cellular assays.

Process Chemistry: Distillation and Solvent Selection Based on Boiling Point Separation

The boiling point of 3,5-dichloro-2-ethylpyrazine (211.3 ± 35.0 °C) is sufficiently separated from common high-boiling solvents (DMF, DMSO) to permit distillative workup, a feature that distinguishes it from lower-boiling analogs such as 2,6-dichloropyrazine (bp 187.5 °C) that co-distill with reaction solvents . This difference can reduce chromatography burden in multi-kilogram campaigns.

Cold-Chain Procurement Planning for Biotech and CRO Inventory

Procurement departments must budget for refrigerated (2–8 °C) shipping and storage of 3,5-dichloro-2-ethylpyrazine, unlike ambient-stored 2,6-dichloropyrazine [2]. This logistical requirement is justified when the synthetic advantage of the 3,5-dichloro-2-ethyl substitution pattern is essential to the project; substituting a less expensive but synthetically divergent isomer is false economy.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Ethyl-directed 3-position SNAr selectivity
Regioisomer identity confirmation
ADME property optimization
Modular lipophilicity increase via ethyl group
logD and cell permeability assay context
Distillative workup in process chemistry
Higher boiling point vs. lower-mass analogs
Solvent removal and thermal stability review
Cold-chain procurement planning
2–8 °C storage with inert atmosphere
Logistics cost and infrastructure assessment

Technical Documentation Hub

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